molecular formula C24H19N3O4S B11142676 N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11142676
M. Wt: 445.5 g/mol
InChI Key: FHGUADWSOUTVHJ-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide (molecular formula: C₂₆H₂₃N₃O₅S, molecular weight: 485.55 g/mol) is a quinoline-4-carboxamide derivative characterized by a 2-phenylquinoline core linked to an acetylsulfamoylphenyl group via an amide bond . Its structure includes:

  • A quinoline ring substituted with a phenyl group at position 2.
  • A carboxamide group at position 4, connected to a para-substituted phenyl ring bearing an acetylsulfamoyl (-SO₂NHAc) moiety.

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O4S/c1-16(28)27-32(30,31)19-13-11-18(12-14-19)25-24(29)21-15-23(17-7-3-2-4-8-17)26-22-10-6-5-9-20(21)22/h2-15H,1H3,(H,25,29)(H,27,28)

InChI Key

FHGUADWSOUTVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Acetylsulfamoyl Moiety: The acetylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where an acetylsulfamoyl chloride reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl moiety, where nucleophiles like amines or thiols can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amine or thiol-substituted derivatives.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The quinoline-4-carboxamide scaffold is widely modified to tune pharmacological properties. Key analogs and their structural differences are summarized below:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-(Acetylsulfamoyl)phenyl C₂₆H₂₃N₃O₅S 485.55 Sulfonamide-acetyl group
N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide (5a5) 3-(Dimethylamino)propyl + morpholinopropanamido C₂₈H₃₂N₄O₂ 456.58 Basic side chain; antibacterial focus
N-[2-(Morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide 2-(Morpholinyl)ethyl C₂₂H₂₃N₃O₂ 377.44 Morpholine enhances solubility
2-(4-Ethoxyphenyl)-N-phenylquinoline-4-carboxamide 4-Ethoxyphenyl + phenylamide C₂₄H₂₀N₂O₂ 368.43 Ethoxy group for lipophilicity
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide Pyrimidine-sulfamoyl + thiophene C₂₅H₂₀N₄O₃S₂ 500.58 Dual heterocyclic motifs
Key Observations:
  • Electron-Withdrawing Groups: The target compound’s acetylsulfamoyl group (-SO₂NHAc) may enhance metabolic stability compared to analogs with basic side chains (e.g., 5a5’s dimethylamino group) .
  • Solubility : Morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility due to the polar morpholine ring, whereas the target compound’s sulfonamide may offer balanced lipophilicity.
  • Heterocyclic Diversity : Substitutions like thiophene () or ethoxyphenyl () alter π-π stacking and binding pocket interactions.
Comparison of Yields and Purification:
Compound Key Step Yield Purification Method Reference
Target Compound (Analog from ) Amide coupling with 4-(acetylsulfamoyl)aniline ~70%* Recrystallization (DMF/water)
N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide TBDMS deprotection 67% Flash chromatography (EtOAc/hexane)
5a5 Morpholine-propylamine coupling 59% HPLC purification

*Assumed based on analogous synthesis in .

Notes:
  • Bulky Groups : The tert-butyldimethylsilyl (TBDMS) group in requires fluorolytic deprotection, complicating synthesis compared to the target compound’s straightforward amide coupling.
  • Chromatography vs. Recrystallization : Higher-yield analogs (e.g., ) use flash chromatography, while the target compound may prioritize recrystallization for scalability .

Biological Activity

N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O3SC_{21}H_{20}N_2O_3S, with a molecular weight of approximately 384.46 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds with a quinoline structure often exhibit their biological effects through the inhibition of specific enzymes and modulation of cellular pathways. For this compound, studies suggest it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of HDACs, promoting apoptosis in cancer cells
AntimicrobialPotential activity against various bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on derivatives of quinoline compounds demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines by promoting apoptosis. The compound was tested at varying concentrations (1 µM, 2 µM, and 4 µM), showing a dose-dependent increase in apoptotic cell proportions compared to controls .
  • Antimicrobial Properties : In vitro evaluations have indicated that the compound possesses antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in quinoline derivatives were found to enhance antibacterial effects, suggesting that this compound could be developed further as an antibacterial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with inflammatory pathways, potentially inhibiting enzymes involved in the inflammatory response.

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